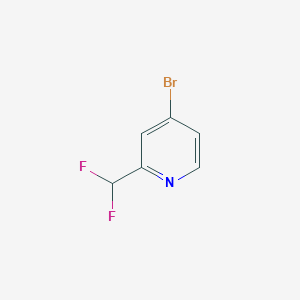

4-Bromo-2-(difluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry, playing a crucial role in a wide array of applications from medicinal chemistry to materials science. nih.gov The pyridine ring is a key structural motif present in numerous natural products, including vitamins and alkaloids. nih.gov In the realm of medicinal chemistry, pyridine derivatives are integral to a vast number of drugs, exhibiting a broad spectrum of biological activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govgoogle.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the binding of a drug molecule to its biological target. google.com This versatility makes the pyridine scaffold a cornerstone for the design and synthesis of novel therapeutic agents. nih.govgoogle.com

Role of Fluorine Substitution in Modulating Molecular Properties for Research Applications

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties. nih.govrsc.org Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. nih.gov The substitution of hydrogen with fluorine can lead to enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage. nih.gov This can prolong the active life of a drug in the body.

The difluoromethyl group (CHF2), in particular, has garnered significant interest. It is considered a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, which can improve membrane permeability and the binding affinity of a molecule to its target protein. nih.govrsc.orgresearchgate.net The electronic effects of fluorine can also influence the acidity (pKa) of nearby functional groups, which can in turn affect a compound's solubility and bioavailability. nih.gov These modifications are critical in the field of drug discovery for fine-tuning the properties of lead compounds to create more effective and safer medicines. researchgate.net

Overview of 4-Bromo-2-(difluoromethyl)pyridine as a Building Block in Academic Studies

This compound is a specialized chemical intermediate that combines the features of a pyridine ring, a bromine atom, and a difluoromethyl group. uni.lu This combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. nih.govacs.orged.ac.uk

The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions. These are powerful methods in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Key examples of reactions where the bromo-substituent can be utilized include the Suzuki-Miyaura coupling (for forming carbon-carbon bonds) and the Buchwald-Hartwig amination (for forming carbon-nitrogen bonds). acs.orgacs.org These reactions are fundamental in modern drug discovery and allow for the modular construction of complex molecular architectures. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrF2N |

| Molecular Weight | 208.01 g/mol |

| Appearance | Liquid, Solid, or Semi-solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

| Purity | Typically ≥95% |

| CAS Number | 1211580-54-9 |

(Data sourced from commercial suppliers) uni.lu

A significant application of this compound has been demonstrated in the synthesis of novel macrocyclic compounds intended for use as kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.ukacs.org In a patented synthesis, this compound was used as a key starting material to construct complex macrocycles designed to inhibit kinases such as mTOR, PI3K, and DNA-PK.

The synthesis involved a multi-step sequence where the bromine atom of this compound was displaced in a nucleophilic aromatic substitution (SNAr) reaction. This demonstrates the utility of the bromine as a leaving group, activated by the electron-withdrawing nature of the pyridine ring and the difluoromethyl group. The resulting intermediate, containing the intact 2-(difluoromethyl)pyridine (B40438) moiety, was then carried through further steps to yield the final macrocyclic kinase inhibitors. This highlights the role of this compound as a crucial precursor for introducing the difluoromethyl-substituted pyridine scaffold into biologically active molecules. ed.ac.uk

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Difluoromethyl)pyridin-2-amine (B599231) |

| mTOR |

| PI3K |

| DNA-PK |

| 4-Bromo-2-fluoropyridine |

| Ticlin |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMLGZMORMDPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729423 | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-54-9 | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Difluoromethyl Pyridine and Analogous Structures

Strategic Approaches to Difluoromethylated Pyridines

The synthesis of difluoromethylated pyridines is a significant area of research, with chemists exploring various routes to achieve these valuable compounds efficiently and with high selectivity.

Pyridine (B92270) Ring Formation Strategies with Difluoromethyl-Containing Precursors

One fundamental approach to synthesizing difluoromethylated pyridines involves constructing the heterocyclic ring from acyclic starting materials that already contain the difluoromethyl moiety. While this de novo synthesis can be less efficient for generating a wide variety of structures, it provides a direct and powerful route to specific targets. researchgate.net

A notable example is the scalable, five-step, two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) starting from 2,2-difluoroacetic anhydride. nih.gov This process avoids hazardous reagents and is suitable for large-scale production. nih.gov The key steps involve the formation of a nitrile intermediate, which then undergoes cyclization to form the pyridine ring. nih.gov This strategy highlights how a difluoromethyl-containing building block can be effectively incorporated into a synthetic sequence to yield the desired pyridine structure. nih.gov

Table 1: Key Steps in the Synthesis of 4-(Difluoromethyl)pyridin-2-amine nih.gov

| Step | Reactants | Key Transformation |

| 1 | 2,2-difluoroacetic anhydride | Formation of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile |

| 2 | O-methoxylamine hydrochloride | Formation of 3-(difluoromethyl)-3-hydroxy-5-(methoxyimino)pentanenitrile |

| 3 | Hydrobromic acid in acetic acid | Cyclization to form the pyridine ring |

| 4 | Zinc | Reduction |

| 5 | - | One-pot procedure combining the last three steps |

This method underscores the utility of designing synthetic pathways that build the heterocyclic core around a pre-existing fluorinated group.

Direct Difluoromethylation of Pyridine Scaffolds

The direct C-H difluoromethylation of pyridines is an economically and synthetically attractive strategy, as it allows for the late-stage functionalization of complex molecules and avoids the often lengthy de novo synthesis of the pyridine ring. researchgate.netnih.govbohrium.com This approach introduces the difluoromethyl group directly onto the pyridine core, often with high regioselectivity. nih.govbohrium.com

A recently developed method enables the switchable, site-selective C-H difluoromethylation of pyridines at the meta- or para-positions. researchgate.netnih.govbohrium.com This is achieved through the use of oxazino pyridine intermediates, which can be easily accessed from the parent pyridines. nih.govbirmingham.ac.uk Under basic conditions, these intermediates undergo a radical process to achieve meta-difluoromethylation. researchgate.net By switching to acidic conditions, the intermediates are converted to pyridinium (B92312) salts, which then direct the difluoromethylation to the para-position. researchgate.netnih.govbohrium.com This tunable methodology provides remarkable control over the substitution pattern. researchgate.netbirmingham.ac.uk

Copper catalysis offers several effective methods for the difluoromethylation of pyridine derivatives. One such method is the deaminative difluoromethylation of alkyl pyridinium salts, which are readily synthesized from the corresponding alkyl amines. rsc.org This approach is valuable as the difluoromethyl group is considered a bioisostere of the amino group. rsc.org The reaction tolerates a wide array of functional groups, making it suitable for the late-stage modification of complex molecules. rsc.org

Another copper-promoted method involves the cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate, followed by decarboxylation. nih.gov Furthermore, a novel strategy utilizing aryl radicals generated via copper catalysis can activate the carbon-iodine bonds of alkyl iodides. The resulting alkyl radicals then participate in a Negishi-type cross-coupling with a difluoromethyl zinc reagent to yield the difluoromethylated products at room temperature.

Table 2: Overview of Copper-Catalyzed Difluoromethylation

| Method | Substrate | Reagent(s) | Key Feature |

| Deaminative Difluoromethylation rsc.org | Alkyl pyridinium salts | Cu catalyst | Converts an amino group precursor to a CF2H group. |

| Cross-Coupling nih.gov | Halopyridines | Et difluoro(trimethylsilyl)acetate, Cu promoter | Cross-coupling followed by decarboxylation. |

| Negishi-Type Cross-Coupling | Alkyl iodides | Difluoromethyl zinc reagent, Cu catalyst, Aryl radical initiator | Aryl radical-enabled activation of C-I bonds. |

Palladium catalysis is a powerful tool for the difluoromethylation of heteroaryl halides. A general and mild method has been developed for the palladium-catalyzed difluoromethylation of a broad range of heteroaryl chlorides, bromides, and iodides, including pyridyl halides. This provides medicinal chemists with a versatile option for preparing drug candidates featuring a difluoromethylated heteroarene unit.

This protocol has been extended to the difluoromethylation of aryl chlorides and triflates, tolerating a variety of common functional groups. This has enabled the successful late-stage difluoromethylation of drug molecules containing an aryl chloride moiety, allowing for rapid access to new derivatives with potentially enhanced properties. Additionally, palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts has been shown to be a highly efficient method for creating heterobiaryls and can be extended to incorporate other carbon-based fragments.

The use of inexpensive and abundant iron catalysts presents an attractive alternative for difluoromethylation reactions. A significant development is the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone. This method proceeds via selective C-S bond cleavage and allows for the synthesis of structurally diverse difluoromethylated arenes at low temperatures. The reaction employs a bench-stable fluoroalkyl sulfone reagent and has been shown to be scalable, making it practical for larger-scale preparations. Mechanistic studies suggest the involvement of radical species in this transformation.

Table 3: Iron-Catalyzed Difluoromethylation of Arylzincs

| Component | Description |

| Catalyst | Inexpensive iron salt (e.g., Fe(acac)3) |

| Substrate | Arylzinc reagent |

| Difluoromethylating Agent | Difluoromethyl 2-pyridyl sulfone |

| Key Advantage | Use of an inexpensive, earth-abundant metal catalyst |

While gold catalysis is a powerful tool in organic synthesis, specific methods for the direct gold-mediated difluoromethylation of pyridine scaffolds are not as well-established as those using copper, palladium, or iron. However, theoretical studies have investigated the fundamental interactions between gold and pyridine. These computational studies have explored the binding of gold to the lone pair of the nitrogen atom and to the π-system of the pyridine ring, providing insights into potential binding modes and activation. Such fundamental understanding is crucial for the future design of gold-catalyzed transformations of pyridines.

Although a direct C-H difluoromethylation of pyridine using gold has not been prominently reported, related gold-catalyzed reactions involving fluorinated building blocks have been described. For instance, a gold(I)-catalyzed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones has been developed to synthesize ring-difluorinated dihydro-2H-pyrans. rsc.org This demonstrates the ability of gold catalysts to activate fluorinated substrates for complex transformations, suggesting potential for future applications in pyridine chemistry.

Metal-Free Difluoromethylation Approaches

The introduction of the difluoromethyl (CF2H) group into organic molecules is of significant interest in medicinal and agricultural chemistry, as this moiety can modulate biological activity by enhancing properties like lipophilicity and metabolic stability. nih.gov The development of metal-free difluoromethylation methods is a key area of research, offering alternatives that can avoid the cost, toxicity, and purification challenges associated with transition-metal catalysts.

Utilizing Ethyl Bromodifluoroacetate as a Difluoromethylation Reagent

A noteworthy advancement in metal-free difluoromethylation involves the use of ethyl bromodifluoroacetate (BrCF2COOEt) as a readily available, inexpensive, and safe reagent. nih.gov Research has demonstrated a novel, transition-metal-free method for the N-difluoromethylation of pyridines and related heterocycles. nih.govrsc.org This process occurs in two main steps: an initial N-alkylation of the pyridine nitrogen with ethyl bromodifluoroacetate, followed by an in-situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt. nih.govrsc.org

The reaction conditions have been optimized, and the influence of both steric and electronic effects on the reaction's success has been evaluated. nih.gov For instance, the N-difluoromethylation of 4-(N,N-dimethylamino)pyridine (DMAP) using ethyl bromodifluoroacetate proceeds to give the corresponding N-difluoromethylated pyridinium salt in moderate to good yields. nih.govresearchgate.net The presence of both the carboxylic acid intermediate and the final product in the reaction mixture supports the proposed mechanism of direct nucleophilic attack by the pyridine, rather than a pathway solely involving a difluorocarbene intermediate. nih.gov This method has also been successfully applied to modify the spectroscopic properties of organic fluorophores by replacing an N-methyl group with an N-CF2H group. nih.gov

The scope of this N-difluoromethylation reaction has been explored with various pyridine derivatives. The following table summarizes the conversion and isolated yields for several substrates, demonstrating the utility of this method.

| Substrate | Conversion Yield (%) | Isolated Yield (%) |

| 4-(N,N-Dimethylamino)pyridine (DMAP) | >95 | 82 |

| 4-Picoline | 65 | 50 |

| Pyridine | 48 | 35 |

| 4-Methoxypyridine | 90 | 75 |

| Data sourced from studies on N-difluoromethylation using ethyl bromodifluoroacetate. researchgate.net |

Carbene-Mediated Mechanisms in Bromodifluoromethylation

While direct nucleophilic substitution is one pathway, ethyl bromodifluoroacetate can also function as a difluorocarbene (:CF2) precursor under basic conditions. rsc.org This reactivity is dependent on the choice of base and substrate. researchgate.net The carbene-mediated mechanism involves the tandem in-situ hydrolysis of the ester, followed by a decarboxylative-debrominative process to generate the highly reactive difluorocarbene species. researchgate.net This difluorocarbene can then be trapped by various nucleophiles. researchgate.net

This dual reactivity allows for divergent synthetic outcomes. For example, using a strong base like lithium hydroxide (B78521) promotes the hydrolysis and subsequent carbene formation for the difluoromethylation of N-tosyl-protected anilines. researchgate.net In a related context, the temporary generation of pyridine carbenes (N-phenyl pyrid-2-ylidenes) from the reaction of pyridines with benzynes has been studied. nih.gov These pyridine carbenes can participate in multicomponent reactions, highlighting the synthetic potential of carbene intermediates derived from or reacting with pyridine systems. nih.gov The mechanism for gem-difluoroolefination using related reagents like potassium 2-bromo-2,2-difluoroacetate also proceeds through a multi-step pathway initiated by phosphine (B1218219) attack, leading to the formation of an active ylide species that functions as the key intermediate. orgsyn.org

Halo-difluoromethylation and Related Reactions

Halo-difluoromethyl compounds are pivotal reagents in synthetic chemistry. The direct C-H difluoromethylation of pyridines is an economically efficient strategy for accessing valuable difluoromethylated azines. nih.gov However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge. nih.govuni-muenster.de

Recent breakthroughs have established methods for switchable, site-selective meta- and para-C-H difluoromethylation of pyridines. nih.govresearchgate.netnih.gov One innovative strategy employs oxazino pyridine intermediates, which are easily prepared from the parent pyridines. These intermediates undergo radical-mediated meta-C-H-difluoromethylation. nih.gov By simply treating the oxazino pyridine intermediate with an acid, it transforms in-situ into a pyridinium salt, which switches the selectivity to favor para-difluoromethylation. nih.gov For the para-selective reaction, bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride, has been identified as an effective source of the •CF2H radical. nih.gov These mild reaction conditions are even suitable for the late-stage functionalization of complex, drug-like molecules containing a pyridine core. nih.govnih.gov

Synthesis of 4-Bromo-2-(difluoromethyl)pyridine via Multi-Step Pathways

The synthesis of specifically substituted pyridines like this compound often requires a carefully planned multi-step sequence, as direct methods may not provide the desired isomer. The strategy typically involves the synthesis of a suitable precursor followed by regioselective functionalization.

Precursor Synthesis and Functionalization Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

Bromination of a difluoromethylated precursor: This pathway would begin with 2-(difluoromethyl)pyridine (B40438). The challenge then becomes the regioselective introduction of a bromine atom at the C-4 position.

Difluoromethylation of a brominated precursor: This route could start from a commercially available bromopyridine, such as 4-bromopyridine (B75155) or 2,4-dibromopyridine. The key step is the selective introduction of the difluoromethyl group at the C-2 position.

The synthesis of fluorinated pyridine precursors can be achieved either by building the pyridine ring from acyclic fluorinated building blocks or by direct functionalization of the pyridine core. nih.govnih.gov While constructing the ring can be effective, direct C-H functionalization of an existing pyridine ring is often more step-economical for discovery chemistry campaigns. nih.gov For instance, the synthesis of trifluoromethylpyridines has been accomplished through the chlorination and subsequent fluorination of picoline precursors. nih.gov A similar logic could be applied to the synthesis of difluoromethylated analogs.

Regioselective Bromination and Fluorination Tactics

Achieving the correct substitution pattern on the pyridine ring requires precise control over the regioselectivity of the halogenation and difluoromethylation reactions.

Regioselective Bromination: The electronic nature of the pyridine ring typically directs electrophilic attack to the C-3 and C-5 positions. Therefore, achieving C-4 bromination requires specific tactics. One powerful method involves the use of pyridine N-oxides. nih.gov The N-oxide activates the C-2 and C-4 positions towards electrophilic attack and subsequent manipulation. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov For bromination at the C-4 position of a 2-substituted pyridine, careful choice of brominating agent and reaction conditions is paramount. For example, regioselective bromination of 2-aminopyridines has been achieved using LiBr in the presence of Selectfluor. rsc.org

Regioselective Fluorination/Difluoromethylation: As previously discussed, direct C-H difluoromethylation of pyridines is a significant challenge. uni-muenster.de The development of methods that allow for switchable regioselectivity between the meta (C-3/C-5) and para (C-4) positions represents a major advance. nih.gov For the synthesis of this compound, functionalization is required at the C-2 and C-4 positions. The inherent electronic properties of pyridine make direct functionalization at the C-2 (ortho) and C-4 (para) positions more feasible than at the C-3 (meta) position. researchgate.net A strategy for the target molecule could involve the para-C-H difluoromethylation of a 2-bromopyridine (B144113) precursor. The presence of the bromine atom and the choice of reaction conditions (e.g., radical vs. ionic pathways) would be critical in directing the incoming difluoromethyl group.

Scalable and Economical Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. Research has focused on developing scalable and economical routes to difluoromethylated pyridines that address these issues by optimizing reaction conditions, favoring one-pot procedures, and designing purification strategies that avoid chromatography. acs.org

Optimizing reaction conditions is fundamental to developing a scalable process. This involves the systematic screening of solvents, reagents, catalysts, temperatures, and reaction times to maximize yield, minimize byproducts, and ensure operational safety. researchgate.net A key aspect of scalability is the use of inexpensive and readily available starting materials. nih.govacs.org

For instance, in the development of a large-scale synthesis for the closely related 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, researchers optimized a five-step sequence starting from 2,2-difluoroacetic anhydride. acs.org The process was designed to be performed in two one-pot procedures, significantly improving efficiency over a stepwise approach with isolation at each stage. acs.org Optimization efforts in similar syntheses often focus on reagent selection to avoid expensive or hazardous materials. Pfizer, for example, developed a scalable synthesis of the difluoromethylating agent [(DMPU)2Zn(CF2H)2] by first optimizing the synthesis of its precursor, CF2HI, from the more accessible BrF2CCO2H, thereby tackling the high cost of the starting material. rsc.org

Table 1: Example of Reaction Condition Optimization for C-H Functionalization of a Pyridine Derivative This table illustrates a typical optimization process for a related pyridine functionalization, showcasing the impact of different parameters on reaction yield.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Silver Salt | None | 0 |

| 2 | Silver Salt | AgF2 | 62 |

| 3 | Silver Salt | AgF | 45 |

| 4 | Oxidant | Selectfluor | 62 |

| 5 | Oxidant | Selectfluor II | 58 |

| 6 | Oxidant | PhI(OAc)2 | 33 |

| 7 | Solvent | Dimethyl carbonate (DMC) | 62 |

| 8 | Solvent | Acetonitrile (MeCN) | 55 |

| Data adapted from a study on pyridine trifluoromethoxylation, demonstrating a systematic approach to optimization. researchgate.net |

Development of One-Pot Procedures

Table 2: Comparison of Stepwise vs. One-Pot Synthesis for a Pyridine Amine Intermediate

| Synthesis Strategy | Number of Steps | Number of Isolations | Overall Yield | Reference |

| Stepwise Procedure | 3 | 3 | 42% | acs.org |

| Optimized One-Pot | 3 | 1 | 72% | acs.org |

Chromatography-Free Purification Strategies

Column chromatography is a cornerstone of purification in laboratory-scale organic synthesis. However, it is often impractical and economically unviable on an industrial scale due to high solvent consumption, cost of stationary phase (e.g., silica (B1680970) gel), and time-intensive operation. nih.gov Therefore, developing chromatography-free purification methods is a critical goal in process chemistry.

For non-volatile small molecules like this compound, common strategies include:

Extraction: Utilizing the differential solubility of the product and impurities in immiscible liquid phases. For example, large-scale syntheses often employ simple aqueous washes to remove water-soluble reagents and byproducts. acs.org

Crystallization: A highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor.

Precipitation: Inducing the product to solidify from a solution by adding an anti-solvent, changing the temperature, or adjusting the pH.

Distillation: Effective for purifying liquid products with sufficient volatility and thermal stability.

In the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, purification was achieved through a series of aqueous washes with water and sodium bicarbonate solution to remove excess reagents and acids, followed by extraction, successfully avoiding chromatography. acs.org

Exploration of Stereoselective Difluoromethylation in Pyridine Systems

While many applications involve achiral difluoromethylated pyridines, the synthesis of chiral molecules containing this motif is of high importance, as the biological activity of enantiomers can differ significantly. nih.gov Stereoselective difluoromethylation involves introducing the CF2H group in a way that controls the three-dimensional arrangement of atoms at a new stereocenter.

A highly effective reagent-controlled approach has been developed for the stereoselective nucleophilic difluoromethylation of ketimines to produce chiral α-difluoromethyl amines. nih.gov This method uses a chiral difluoromethyl sulfoximine (B86345) reagent to add the CF2H group to the imine C=N bond with high efficiency and stereoselectivity. nih.gov Although this example does not directly involve a pyridine substrate, the principle demonstrates a viable strategy for creating chiral centers bearing a difluoromethyl group, which could be adapted to pyridine-derived imines. The reaction proceeds with a broad substrate scope and high diastereomeric ratios, indicating excellent control over the formation of the chiral product. nih.gov

Table 3: Reagent-Controlled Stereoselective Difluoromethylation of Ketimines This table showcases the high efficiency and stereoselectivity achieved using a chiral sulfoximine reagent to synthesize α-difluoromethyl amines, a strategy applicable to creating chiral pyridine analogues.

| Substrate (Ketimine) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| N-(1-phenylethylidene)aniline | 95 | >20:1 |

| N-(1-(4-bromophenyl)ethylidene)aniline | 92 | >20:1 |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | 94 | >20:1 |

| N-(1-cyclohexylethylidene)aniline | 85 | >20:1 |

| Data from a study on stereoselective difluoromethylation using (S)-difluoromethyl phenyl sulfoximine. nih.gov |

Mechanistic Investigations of Difluoromethylation Reactions on Pyridine Rings

Understanding the reaction mechanism is crucial for optimizing conditions, controlling regioselectivity, and expanding the scope of synthetic methods. The difluoromethylation of pyridine rings can proceed through several distinct pathways, primarily involving radical intermediates or dearomatization-rearomatization sequences. chemrxiv.orgresearchgate.net

A significant challenge in pyridine chemistry is controlling the position of functionalization (regioselectivity). Direct C-H difluoromethylation via radical pathways, such as Minisci-type reactions, often yields a mixture of isomers. chemrxiv.org More sophisticated methods have been developed to overcome this.

One highly innovative strategy involves the temporary dearomatization of the pyridine ring. researchgate.netnih.gov In this approach, the pyridine reacts to form an oxazino-pyridine intermediate. thieme-connect.com This intermediate behaves like a dienamine, activating the C3 (meta) and C5 positions toward attack by radicals or electrophiles. researchgate.net Using this method, researchers have achieved the first direct meta-difluoromethylation of pyridines through a radical process. researchgate.netnih.gov

Remarkably, the regioselectivity can be switched. By treating the same oxazino-pyridine intermediate with acid, it is converted in situ to a pyridinium salt . This alters the electronic properties of the ring, deactivating the meta position and directing the radical difluoromethylation selectively to the C4 (para) position. researchgate.netnih.govnih.gov This switchable, dual-regioselectivity from a common intermediate represents a major advance in pyridine functionalization. nih.govuni-muenster.de

Another mechanistic pathway involves the nucleophilic activation of the pyridine ring through hydrosilylation. This generates an N-silyl enamine intermediate, which can then react with an electrophilic trifluoromethylating or perfluoroalkylating agent to achieve selective functionalization at the C3 position. chemrxiv.org Mechanistic studies confirmed that the reaction proceeds through the formation of these N-silyl enamine and subsequent trifluoromethylated enamine intermediates. chemrxiv.org

Table 4: Mechanistic Pathways for Regioselective Difluoromethylation of Pyridine Rings

| Mechanistic Pathway | Key Intermediate | Position of Functionalization | Key Features | Reference |

| Dearomatization (Neutral/Basic) | Oxazino-pyridine | C3 (meta) | Radical reaction on dienamine-like intermediate. | researchgate.netnih.gov |

| Dearomatization (Acidic) | Pyridinium salt | C4 (para) | In situ switch from oxazino-pyridine intermediate. | researchgate.netnih.govnih.gov |

| Nucleophilic Activation | N-silyl enamine | C3 (meta) | Hydrosilylation followed by electrophilic attack. | chemrxiv.org |

Chemical Reactivity and Advanced Synthetic Transformations of 4 Bromo 2 Difluoromethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine (B92270) ring are a key feature of the reactivity of 4-Bromo-2-(difluoromethyl)pyridine. These reactions involve the displacement of a leaving group by a nucleophile and are influenced by the electronic properties of the pyridine ring.

Regioselectivity in Nucleophilic Aromatic Substitution on Halopyridines

In nucleophilic aromatic substitution (SNAr) reactions, pyridines with leaving groups at the 2 and 4-positions are particularly reactive. quimicaorganica.orgyoutube.com This is because the nitrogen atom in the pyridine ring is electron-withdrawing, making the ortho (2-position) and para (4-position) positions electron-deficient and thus more susceptible to nucleophilic attack. youtube.comstackexchange.com The attack of a nucleophile at these positions leads to the formation of a high-energy anionic intermediate, which is stabilized by resonance. stackexchange.com Notably, one of the resonance structures places the negative charge on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This stabilization of the intermediate is a key factor in why substitution occurs preferentially at the 2- and 4-positions. stackexchange.com

Computational studies have been employed to predict the regioselectivity of SNAr reactions. researchgate.net For instance, density functional theory (DFT) can be used to calculate the relative stabilities of the isomeric σ-complex intermediates, which can quantitatively predict the distribution of regioisomers. researchgate.net However, this approach may not be successful when the leaving group is a chloride or bromide, as stable σ-complexes may not be formed, suggesting a concerted substitution mechanism in some cases. nih.gov

Substitution at Bromine and Difluoromethyl Positions

The reactivity of this compound is primarily centered on the substitution of the bromine atom at the 4-position. The difluoromethyl group (CF2H) is generally not a leaving group in nucleophilic aromatic substitution reactions. The C-F bonds are strong, and the fluoride (B91410) ion is a poor leaving group. Therefore, nucleophilic attack will preferentially occur at the carbon atom bearing the bromine atom.

The difluoromethyl group itself is of significant interest in medicinal and agricultural chemistry due to its unique properties. nih.gov It can act as a lipophilic bioisostere of a hydroxyl group and possesses an acidic proton that can participate in hydrogen bonding. nih.govrsc.org While direct substitution of the difluoromethyl group is not typical, methods for the direct C-H difluoromethylation of pyridines have been developed to introduce this important functional group. nih.gov

Influence of Substituents on Reactivity

The reactivity of halopyridines in nucleophilic aromatic substitution reactions is significantly influenced by the nature and position of other substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reactivity.

For example, in the case of 2,6-dichloropyridines, the nature of the substituent at the 3-position can influence the regioselectivity of the reaction. researchgate.net A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) found that bulky substituents at the 3-position favor substitution at the 6-position. researchgate.net Interestingly, electronic effects of the 3-substituent, as described by parameters like lipophilicity and inductive effect, did not show a significant correlation with regioselectivity. researchgate.net Instead, a steric parameter (Verloop B1) showed a statistically significant correlation. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is particularly valuable for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

This compound readily participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by the organic group from the organoboron reagent. The general reactivity order for the halide in the oxidative addition step, which is often the rate-determining step, is I > OTf > Br > Cl. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopyridines

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine ligand | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | 82 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and selectivity of the Suzuki-Miyaura coupling. mdpi.com For instance, highly active catalysts composed of palladium and dialkylbiphenylphosphine ligands have been developed to efficiently couple challenging heterocyclic substrates, including those with basic amino groups that can inhibit traditional catalysts. organic-chemistry.org

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base and is carried out under mild conditions. wikipedia.orgorganic-chemistry.org

This compound can be effectively coupled with terminal alkynes via the Sonogashira reaction to introduce an alkynyl moiety at the 4-position. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl > OTf. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst | bis(4-bromophenyl)acetylene | wikipedia.org |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-6H-1,2-oxazine | nih.gov |

| 5-Bromoindole | Phenylacetylene | Pd catalyst/ligand pair | 5-(Phenylethynyl)indole | researchgate.net |

Various catalyst systems have been developed for the Sonogashira reaction, including palladium-phosphine complexes and palladium-N-heterocyclic carbene (NHC) complexes. libretexts.org Copper-free Sonogashira couplings have also been developed, which can be advantageous in certain synthetic applications. libretexts.org

Negishi Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide, serves as a powerful method for C-C bond formation. In the context of this compound, the bromine atom at the C4-position is amenable to Negishi cross-coupling, allowing for the introduction of various alkyl, vinyl, aryl, and heteroaryl substituents. The reaction typically involves the initial formation of an organozinc reagent from an appropriate precursor, which then couples with the bromopyridine derivative in the presence of a palladium catalyst.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for achieving high yields and diastereoselectivity, with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos often being employed to facilitate the reaction under mild conditions. nih.gov The presence of additives like LiCl can also be beneficial. nih.gov Functionalized zinc reagents, including those on cyclohexyl scaffolds, have been shown to couple effectively with heteroaryl halides, highlighting the broad applicability of this method. nih.gov

Table 1: Illustrative Negishi Coupling of a Pyridine Substrate This table illustrates a general Negishi coupling, analogous to the potential reactions of this compound.

| Electrophile | Organozinc Reagent | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-pyridine (functionalized) | Aryl Zinc Chloride | Pd(OAc)₂ / SPhos | 3-Aryl-pyridine (functionalized) | 78% | znaturforsch.com |

| 2-Iodo-pyridine | (tBu)₂Zn | Pd₂(dba)₃ / P(2-furyl)₃ | 2-tert-Butyl-pyridine | 76% | znaturforsch.com |

Stille Coupling Reactions

The Stille coupling offers another robust palladium-catalyzed method for creating C-C bonds by reacting an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org this compound can effectively act as the electrophilic partner in this reaction, with the C-Br bond serving as the reaction site. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide partner typically follows the order I > Br > Cl. wikipedia.org For challenging couplings, such as with some electron-rich heterocycles, the Stille reaction has been shown to provide superior yields compared to other methods like the Suzuki coupling. nih.gov For instance, the coupling of 4-bromopyridine (B75155) with certain organostannanes proceeded efficiently, whereas the corresponding Suzuki reaction failed under standard conditions. nih.gov This suggests that Stille coupling is a highly reliable method for the functionalization of this compound.

Table 2: Comparison of Stille and Suzuki Coupling for Pyridine Functionalization This table demonstrates the effectiveness of Stille coupling for pyridine substrates, which is applicable to this compound.

| Pyridine Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromopyridine | Organostannane | Stille | Pd(PPh₃)₄ | 90-94% | nih.gov |

| 4-Bromopyridine | Boronic Acid | Suzuki | Pd(OAc)₂ / XPhos | No product | nih.gov |

| 4-Bromoanisole | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | 90% | nih.gov |

| 4-Bromoanisole | Diazocine-boronic acid | Suzuki | Pd(OAc)₂ / XPhos | 95% | nih.gov |

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a key method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for functionalizing this compound, allowing for the introduction of a wide range of primary and secondary amines at the C4-position. The reaction has largely replaced harsher traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

The process typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, tBuBrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.orgresearchgate.netacs.org The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) complex, formation of a palladium-amido complex upon reaction with the amine and base, and finally, reductive elimination to yield the N-arylated pyridine product. wikipedia.org The method has been successfully applied to various bromopyridines, including those with steric hindrance or diverse electronic properties, making it a highly effective tool for synthesizing 4-amino-2-(difluoromethyl)pyridine derivatives. researchgate.netrsc.org

Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives This table shows representative examples of the Buchwald-Hartwig amination on bromopyridine substrates.

| Bromo-Pyridine Substrate | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Mesitylamine | Pd(OAc)₂ / dppp | NaOtBu | N-(Mesityl)pyridin-2-amine | Excellent | researchgate.net |

| 4-Bromotoluene (Aryl Halide) | Morpholine | Pd(I) Dimer / XPhos | NaOtBu | 4-(p-tolyl)morpholine | >95% | rsc.org |

| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | N-phenyl-1H-imidazol-4-amine | 85% | acs.org |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation that converts an aryl halide into a potent organometallic nucleophile, which can then be trapped with various electrophiles. For this compound, the bromine atom can be exchanged for a metal, typically lithium or magnesium. This is commonly achieved using alkyllithium reagents (like n-BuLi or t-BuLi) at low temperatures or with organomagnesium reagents like isopropylmagnesium chloride (i-PrMgCl). znaturforsch.com

This method provides a powerful alternative to direct deprotonation (lithiation), especially for substrates where regioselectivity is a concern. znaturforsch.comarkat-usa.org However, the use of highly reactive alkyllithium reagents can sometimes lead to side reactions, such as nucleophilic attack on the electron-deficient pyridine ring or deprotonation of acidic protons elsewhere in the molecule. nih.govchemicalforums.com A combination of i-PrMgCl and n-BuLi has been developed as a practical method to achieve efficient bromine-metal exchange on bromoheterocycles bearing acidic protons, mitigating some of these issues. nih.gov The resulting organometallic intermediate of 4-lithiated or 4-magnesiated 2-(difluoromethyl)pyridine (B40438) is a versatile precursor for introducing a wide array of functional groups through reaction with electrophiles like aldehydes, ketones, or CO₂.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.org For this compound, the remaining C-H bonds on the pyridine ring (at positions 3, 5, and 6) are potential targets for direct functionalization. Transition-metal catalysis is a cornerstone of these strategies, enabling the formation of new C-C or C-heteroatom bonds. beilstein-journals.org

Due to the electronic nature of the pyridine ring, C-H functionalization is often directed to the ortho- (C2/C6) or para- (C4) positions. nih.gov However, advanced strategies utilizing directing groups or temporary dearomatization sequences can achieve functionalization at the typically less reactive meta- (C3/C5) positions. nih.gov For the target molecule, the C6-position is a prime site for ortho-alkylation or arylation. beilstein-journals.org While the C3 and C5 positions are electronically deactivated, specific catalytic systems could potentially enable their functionalization, offering pathways to novel and complex pyridine derivatives.

Radical Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group can participate in or influence radical reactions. The difluoromethyl radical (•CF₂H) itself is considered nucleophilic, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.gov This property dictates its reactivity in radical processes. While direct radical abstraction from the CF₂H group on the pyridine ring is challenging, the electronic influence of the group is significant.

More commonly, difluoromethyl radicals are generated from external reagents and added to pyridine derivatives. nih.govjlu.edu.cn For example, pyridinium (B92312) salts can undergo a Minisci-type reaction with •CF₂H radicals, leading to regioselective difluoromethylation, typically at the C4 position. nih.gov The generation of difluoromethyl radicals can be achieved through various methods, including photoredox catalysis from precursors like BrCF₂H or sulfone-based reagents. sioc.ac.cnmdpi.com The presence of the CF₂H group on the pyridine ring in this compound would strongly influence the regioselectivity of any subsequent radical additions to the ring by altering its electronic properties.

Functional Group Interconversions of Difluoromethyl and Bromine Moieties

The bromine and difluoromethyl groups on the pyridine core can undergo various transformations, further expanding the synthetic utility of the parent molecule.

The bromine atom, being a good leaving group, is readily displaced in nucleophilic aromatic substitution (SₙAr) reactions, particularly if the ring is activated by strong electron-withdrawing groups. It is also the primary site for the extensive cross-coupling reactions discussed previously (Negishi, Stille, Buchwald-Hartwig). Furthermore, the bromine can be converted to other halogens via reactions like the Finkelstein reaction or reduced to a C-H bond. vanderbilt.edu

The difluoromethyl group is generally stable, but its C-H bond is weakly acidic and can be deprotonated under strong basic conditions. researchgate.net This property can be exploited for further functionalization. While less common, it is conceivable that under specific, harsh conditions, the CF₂H group could be hydrolyzed or otherwise transformed. More relevant is the introduction of the CF₂H group onto other molecules, a process that has been extensively studied. rsc.org For this compound, the primary synthetic value lies in transformations at the bromine position, while the CF₂H group serves as a crucial, bioisosteric modulator of the final product's properties. researchgate.net

Applications in Specialized Academic Research Fields

Medicinal Chemistry Research Intermediates

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. nih.gov The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity, making difluoromethylated pyridines attractive building blocks for drug discovery. nih.govrsc.org

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. While direct use of 4-Bromo-2-(difluoromethyl)pyridine in final kinase inhibitor structures is not widely documented, its chemical cousin, 4-(difluoromethyl)pyridin-2-amine (B599231), is a crucial intermediate in the synthesis of potent lipid kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). nih.govnih.govjst.go.jp The bromo-substituent at the 4-position of the pyridine ring can be readily converted to an amino group through established chemical methods, thus making this compound a valuable precursor for these important intermediates.

Research has demonstrated that the 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety is an optimized binding motif for PI3K, showing superior potency compared to its trifluoromethyl-pyridine counterparts. nih.gov This has led to the development of highly potent dual PI3K/mTOR inhibitors. nih.gov

Table 1: In Vitro Inhibitory Activity of Kinase Inhibitors Derived from 4-(Difluoromethyl)pyridine Scaffolds

| Compound | Target Kinase | IC50 (nM) | Research Focus |

| PQR530 | PI3K/mTOR | PI3Kα: <5, mTOR: <10 | Potent dual PI3K/mTOR inhibitor. nih.gov |

| PQR620 | mTOR | <1 | Highly specific mTOR kinase inhibitor. nih.gov |

The pyridine ring is a core structural component in a multitude of anti-cancer agents. ekb.egcore.ac.uk The incorporation of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including their metabolic stability and binding affinity. mdpi.com While specific examples detailing the direct use of this compound in the synthesis of anti-tumor agents are not extensively reported in publicly available literature, its potential as a precursor is significant. The bromo-functionality allows for the introduction of various pharmacophoric groups through cross-coupling reactions, a common strategy in the synthesis of novel anti-cancer compounds. For instance, pyridine derivatives have been explored as inhibitors of various targets implicated in cancer, such as phosphodiesterase 3 (PDE3) and VEGFR-2. mdpi.comresearchgate.net The development of novel pyridine-based compounds continues to be an active area of research in the quest for more effective cancer therapies. ekb.egnih.gov

Fluorinated molecules are of significant interest in the development of therapeutics for central nervous system (CNS) disorders. The introduction of fluorine can enhance blood-brain barrier permeability, a critical factor for drugs targeting the brain. nih.gov Research into fluorinated pyridine derivatives has shown their potential in the treatment of nerve agent poisoning and as neuroprotective agents. nih.govresearchgate.net For example, certain fluorinated pyridinealdoximes have been investigated for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus nerve agents. researchgate.net

In the area of analgesia, pyridine-based compounds have also been synthesized and evaluated for their pain-relieving properties. nih.gov Although direct synthetic routes from this compound to neuroprotective or analgesic agents are not yet widely published, the structural motif of a fluorinated pyridine holds promise for the design of new CNS-active compounds. The reactivity of the bromine atom provides a handle for the elaboration of the pyridine core into more complex structures with the potential for desired pharmacological activities.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. CDK2, in particular, is a well-established target for the development of anti-cancer drugs. nih.govmdpi.com The design and synthesis of CDK2 inhibitors often incorporate heterocyclic scaffolds such as pyrimidine (B1678525) and pyridine, which can mimic the hydrogen bonding interactions of the natural ligand, ATP, in the kinase active site. nih.govacs.org

While a direct synthesis of a CDK2 inhibitor starting from this compound is not explicitly detailed in the reviewed literature, the importance of the pyridine and pyrimidine cores in this area is well-documented. nih.govnih.govmdpi.com The difluoromethyl group on the pyridine ring can offer unique electronic and steric properties that could be exploited in the design of novel and selective CDK2 inhibitors. The bromine atom serves as a versatile anchor point for Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl groups, a common strategy in the optimization of kinase inhibitor potency and selectivity.

Table 2: Examples of Pyridine and Pyrimidine-Based CDK2 Inhibitors

| Compound Scaffold | Target | IC50 (µM) | Research Focus |

| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.24 - 0.93 | Development of novel CDK2 inhibitors with anti-proliferative activity. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.061 | Design of potent CDK2 inhibitors with apoptotic activity. nih.gov |

| 4-Aryl-1H-pyrazolo[3,4-b]pyridine | CDK2 | 0.460 - 1.630 | Synthesis of CDK2/CDK9 inhibitors that induce apoptosis. mdpi.com |

Agrochemical Research Intermediates

Fluorinated compounds, particularly those containing trifluoromethyl and difluoromethyl groups, play a crucial role in modern agrochemical research and development. nih.govjst.go.jp The presence of these fluorine-containing moieties can significantly enhance the efficacy, metabolic stability, and spectrum of activity of herbicides and pesticides. nih.gov

The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous commercially successful agrochemicals. nih.govjst.go.jp Herbicides such as fluazifop-butyl (B166162) and flazasulfuron, and insecticides like chlorfluazuron (B1668723) and flonicamid, all contain a TFMP moiety. nih.govnih.gov The synthesis of these complex molecules often relies on key fluorinated pyridine intermediates.

Table 3: Examples of Agrochemicals Containing a Fluorinated Pyridine Moiety

| Compound Name | Type | Target/Mode of Action | Key Intermediate Mentioned in Synthesis |

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-chloro-5-(trifluoromethyl)pyridine nih.gov |

| Flazasulfuron | Herbicide | ALS inhibitor | 2,3-dichloro-5-(trifluoromethyl)pyridine jst.go.jp |

| Chlorfluazuron | Insecticide | Insect growth regulator | 2,3,5-trichloro-5-(trifluoromethyl)pyridine nih.gov |

| Flonicamid | Insecticide | Selective aphicide | 4-trifluoromethyl-nicotinic acid jst.go.jp |

Impact of Fluorine on Agrochemical Activity

The incorporation of fluorine-containing groups into the molecular structure of potential agrochemicals is a widely used strategy to enhance their biological efficacy. The difluoromethyl (–CF₂H) group, in particular, is of significant interest in the design of new pesticides. researchgate.netnih.gov This group can substantially alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability. nih.gov

The difluoromethyl group is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties. researchgate.net This is because the C-H bond in the –CF₂H group is a weak hydrogen bond donor, allowing it to mimic the interactions of these other functional groups with target enzymes or receptors in pests. researchgate.netfrontiersin.org Pyridine-based compounds are already a major class of agrochemicals, used as fungicides, insecticides, and herbicides. researchgate.net

The presence of the difluoromethyl group on the pyridine ring of this compound can therefore be expected to confer advantageous properties to its derivatives. While specific studies on the agrochemical activity of direct derivatives of this compound are not extensively documented in publicly available research, the known impact of the –CF₂H group suggests its potential utility. The bromo-substituent at the 4-position provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of potential agrochemical candidates.

Table 1: Potential Bioisosteric Roles of the Difluoromethyl Group

| Functional Group | Mimicked Group | Rationale |

|---|---|---|

| Difluoromethyl (-CF₂H) | Hydroxyl (-OH) | Can act as a hydrogen bond donor. researchgate.netfrontiersin.org |

| Thiol (-SH) | Similar hydrogen bonding capability. frontiersin.org |

Ligand Synthesis and Coordination Chemistry

The pyridine nucleus is a fundamental building block in coordination chemistry, forming stable complexes with a wide range of metal ions. The functional groups on this compound allow for its use as a precursor in the synthesis of specialized ligands for various applications.

Chiral ligands are crucial components in transition-metal catalyzed asymmetric reactions, which are essential for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. tcichemicals.com Chiral phosphine (B1218219) ligands, in particular, have been extensively developed and are broadly categorized based on the source of their chirality, which can be in the backbone or at the phosphorus atom (P-chirogenic). tcichemicals.comnih.gov

The synthesis of these ligands often involves the functionalization of a core scaffold. Pyridine-containing chiral ligands have demonstrated high efficiency in asymmetric catalysis. researchgate.netwikipedia.org this compound serves as a potential starting material for such ligands. The bromo-substituent can be readily transformed into other functional groups, including phosphines, through metal-catalyzed cross-coupling reactions. By coupling this pyridine derivative with a chiral moiety, novel chiral ligands can be developed. While specific examples detailing the synthesis of chiral ligands from this compound are not prominent, the established synthetic routes for other bromopyridines provide a clear blueprint for its potential use.

Table 2: Potential Synthesis of Chiral Ligands from this compound

| Reaction Type | Reactant | Potential Ligand Type |

|---|---|---|

| Buchwald-Hartwig Amination | Chiral Amine | Chiral Amino-Pyridine Ligand |

| Phosphination | Chiral Phosphine Source | Chiral Pyridyl-Phosphine Ligand |

Multi-pyridine ligands, such as bipyridines and terpyridines, are of fundamental importance in coordination chemistry, forming stable and well-defined complexes with various metals. These complexes are utilized in fields ranging from catalysis to materials science. light-am.comdntb.gov.ua The synthesis of functionalized bipyridines and terpyridines often relies on the cross-coupling of halopyridines. dntb.gov.uanih.gov

The bromo-substituent at the 4-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. nih.govnih.govacs.orgethernet.edu.et These reactions allow for the formation of C-C bonds between the pyridine ring and other aromatic or heteroaromatic systems. For instance, a Suzuki coupling reaction between this compound and a pyridine-boronic ester would yield a functionalized bipyridine. This approach allows for the systematic modification of the ligand's electronic and steric properties.

Table 3: Exemplary Cross-Coupling Reactions for Multi-Pyridine Ligand Synthesis

| Reaction Name | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Pyridine-2-boronic acid | 2-(2-Pyridyl)-4-(difluoromethyl)pyridine |

| Stille Coupling | 2-(Tributylstannyl)pyridine | 2-(2-Pyridyl)-4-(difluoromethyl)pyridine |

Organic molecules with extended π-conjugated systems are at the forefront of research in optoelectronic materials, with applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. libretexts.org The electronic properties of these materials, such as their absorption and emission wavelengths, can be finely tuned through chemical synthesis.

Bipyridine and its metal complexes are known to exhibit interesting photophysical properties. The synthesis of π-conjugated systems often involves Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound is a suitable substrate for such reactions. Coupling with an ethynyl-substituted aromatic or heteroaromatic compound would extend the π-conjugation, leading to materials with tailored optoelectronic properties. The electron-withdrawing nature of the difluoromethyl group can also influence the energy levels of the resulting molecule, which is a key parameter in the design of materials for OLEDs. While direct applications of this compound derivatives in optoelectronic devices are still an emerging area, the synthetic pathways to create such materials are well-established.

Material Science Applications

Circularly polarized luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light by a chiral luminophore. researchgate.netlight-am.com Materials exhibiting CPL are of great interest for applications in 3D displays, optical data storage, and as probes in biological systems. light-am.comnih.gov

The generation of CPL from small organic molecules typically requires the introduction of chirality into a fluorescent molecule (a fluorophore). researchgate.netlight-am.com This can be achieved by synthesizing a molecule that is inherently chiral due to its structure, such as a helical molecule, or by attaching a chiral unit to an achiral fluorophore.

This compound can serve as a key intermediate in the synthesis of CPL-active materials. The bromo group allows for coupling reactions with chiral molecules. For example, a Sonogashira or Suzuki coupling with a chiral alkyne or boronic ester, respectively, would result in a chiral pyridine derivative. If the resulting molecule is luminescent, it has the potential to exhibit CPL. The design principles for such molecules are an active area of research, and the versatility of this compound as a building block makes it a candidate for the exploration of new CPL materials.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bipyridine |

| Terpyridine |

| Pyridine-boronic ester |

| 2-(Tributylstannyl)pyridine |

| 2-Pyridylzinc chloride |

| 2-(2-Pyridyl)-4-(difluoromethyl)pyridine |

| Chiral Amine |

| Chiral Phosphine |

| Chiral Boronic Ester |

| Chiral Amino-Pyridine Ligand |

| Chiral Pyridyl-Phosphine Ligand |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Difluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 4-Bromo-2-(difluoromethyl)pyridine, this involves calculating the potential energy surface to find the minimum energy conformation. The presence of the difluoromethyl group (-CHF2) introduces rotational flexibility, potentially leading to different conformers.

Theoretical analysis of similar fluorinated molecules suggests that the orientation of the C-H bond in the difluoromethyl group relative to the pyridine (B92270) ring would be a key determinant of conformational stability. Hyperconjugative interactions between the C-F bonds and the pyridine ring system could influence the preferred rotational angle. A conformer where the hydrogen atom of the -CHF2 group is staggered with respect to the pyridine ring bonds would likely be the most stable due to minimized steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.395 | C2-N1-C6 | 117.5 |

| C3-C4 | 1.388 | C3-C2-C(CHF2) | 121.0 |

| C4-C5 | 1.389 | C4-C(Br)-C5 | 119.8 |

| C5-C6 | 1.390 | H-C(CHF2)-F | 109.5 |

| C2-N1 | 1.340 | ||

| C6-N1 | 1.338 | ||

| C4-Br | 1.905 | ||

| C2-C(CHF2) | 1.510 | ||

| C-F | 1.350 | ||

| C-H | 1.090 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations. Specific experimental or calculated values for this compound are not available.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the pyridine ring and the bromine atom, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine ring, particularly the π* orbitals. The electron-withdrawing nature of the bromine and difluoromethyl substituents would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Note: This data is hypothetical and serves to illustrate the concept. Actual values would be determined through specific DFT calculations.

DFT calculations can predict the reactivity of a molecule by analyzing various descriptors derived from the electronic structure. For this compound, the presence of a bromine atom suggests potential for reactions such as cross-coupling. The difluoromethyl group, being strongly electron-withdrawing, would deactivate the pyridine ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. The nitrogen atom of the pyridine ring remains a primary site for protonation and coordination to metals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The fluorine atoms of the difluoromethyl group and the bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms and the regions adjacent to the electron-withdrawing substituents on the pyridine ring would show positive potential, making them susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with classical chemical intuition. NBO analysis can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.

In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the pyridine ring. Furthermore, the interaction between the filled C-H bond orbital and the empty C-F antibonding orbitals within the difluoromethyl group can provide insights into the conformational preferences. NBO analysis also provides "natural" atomic charges, which can offer a more chemically meaningful description of the charge distribution than other methods.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large differences in electron density, often found in push-pull systems, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the first hyperpolarizability (β), a measure of the NLO response of a molecule.

While this compound does not have a classic push-pull structure, the presence of the electron-donating bromine atom (through resonance) and the electron-withdrawing difluoromethyl group could lead to a modest NLO response. The pyridine ring acts as a π-conjugated bridge facilitating charge transfer. Theoretical calculations of the dipole moment, polarizability, and first hyperpolarizability would be necessary to quantify the NLO properties of this specific molecule. Studies on similar substituted pyridines suggest that the strategic placement of donor and acceptor groups can significantly enhance the NLO response.

Computational Analysis of this compound Reveals Limited Research on Solvent Effects

Despite its relevance as a heterocyclic building block in medicinal and materials chemistry, a comprehensive computational and theoretical examination of the solvent effects on the electronic properties and reactivity of this compound remains a largely unexplored area of research. A thorough review of available scientific literature reveals a significant gap in detailed studies specifically focused on this compound's behavior in different solvent environments.

While computational chemistry offers powerful tools to predict and understand how solvents influence molecular characteristics such as dipole moments, frontier molecular orbital energies, and reaction pathways, specific data for this compound is not publicly available in peer-reviewed journals. General principles of computational chemistry suggest that the electronic properties and reactivity of this molecule would indeed be modulated by the polarity and hydrogen-bonding capabilities of the solvent. However, without specific theoretical studies, any discussion remains speculative.

Studies on analogous, but distinct, pyridine derivatives offer some insights into the potential effects. For example, research on other halopyridines has demonstrated that solvent polarity can influence their vibrational frequencies and thermochemical properties. researchgate.net Similarly, computational investigations into various pyridine derivatives have shown that solvent effects can significantly alter their photophysical properties and the energetics of chemical reactions. researchgate.net However, direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated computational models for this specific molecule.

The absence of such studies highlights an opportunity for future research. A systematic computational investigation, likely employing Density Functional Theory (DFT) with various solvent models (such as the Polarizable Continuum Model - PCM), would be invaluable. Such a study would ideally generate data on key electronic and structural parameters in a range of solvents with varying dielectric constants and proticity.

Table of Expected Parameters from a Hypothetical Computational Study:

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Vacuum | 1 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available | Data not available | Data not available |